molecular formula C21H19Cl3N2O4S B2884569 Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate CAS No. 339099-23-9

Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate

Cat. No.: B2884569
CAS No.: 339099-23-9
M. Wt: 501.8
InChI Key: BPELRLCAAUTFAT-UHFFFAOYSA-N
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Description

Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the chloro and isopropoxy substituents. The final step involves the formation of the sulfanyl acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives .

Scientific Research Applications

Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and sulfanyl acetate compounds. These compounds share structural similarities but may differ in their specific substituents and functional groups .

Uniqueness

Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-[7-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl3N2O4S/c1-4-29-19(27)10-31-21-25-16-7-12(22)5-6-13(16)20(28)26(21)17-9-18(30-11(2)3)15(24)8-14(17)23/h5-9,11H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPELRLCAAUTFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC(=C(C=C3Cl)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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